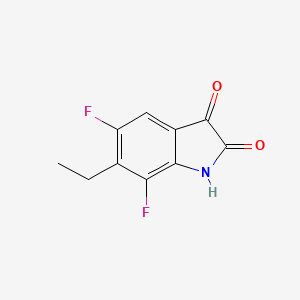

6-Ethyl-5,7-difluoroindoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2NO2 |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

6-ethyl-5,7-difluoro-1H-indole-2,3-dione |

InChI |

InChI=1S/C10H7F2NO2/c1-2-4-6(11)3-5-8(7(4)12)13-10(15)9(5)14/h3H,2H2,1H3,(H,13,14,15) |

InChI Key |

CZNAEPOAEIGIMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C(=C1F)NC(=O)C2=O)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Ethyl 5,7 Difluoroindoline 2,3 Dione

Electrophilic and Nucleophilic Reactions at the Indoline-2,3-dione Core

The indoline-2,3-dione core of 6-Ethyl-5,7-difluoroindoline-2,3-dione is a hub of reactivity, offering multiple sites for both electrophilic and nucleophilic attack. The presence of the electron-withdrawing fluorine atoms and the ethyl group on the benzene (B151609) ring subtly modulates the reactivity of the heterocyclic core compared to unsubstituted isatin (B1672199).

Functionalization at the N1-Position of the Indoline (B122111) Ring

The nitrogen atom (N1) of the indoline ring is acidic and can be readily deprotonated to form the corresponding anion. This anion serves as a potent nucleophile, facilitating a wide range of functionalization reactions, primarily through alkylation and arylation. nih.gov

N-Alkylation and N-Arylation:

The N-alkylation of isatin derivatives is a common strategy to introduce diverse substituents, which can significantly impact the biological activity of the resulting compounds. nih.govcalstate.edu For this compound, N-alkylation can be achieved by reacting it with various alkyl halides in the presence of a base. nih.gov The choice of base and solvent system is crucial for efficient conversion. Similarly, N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution with highly activated aryl halides. mdpi.com

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Alkyl halide (e.g., CH3I, C2H5Br), Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, NMP) | N-Alkyl-6-ethyl-5,7-difluoroindoline-2,3-dione | nih.govnih.gov |

| This compound | Aryl halide (e.g., C6H5Br), Pd catalyst, Ligand, Base | N-Aryl-6-ethyl-5,7-difluoroindoline-2,3-dione | mdpi.com |

Reactivity at the C3-Carbonyl Moiety and its Derivatives

The C3-carbonyl group of the isatin core is highly electrophilic and is the primary site for nucleophilic attack. This reactivity allows for a plethora of transformations, leading to a wide array of structurally diverse derivatives. calstate.edu

Reactions with Nucleophiles:

The C3-carbonyl group readily undergoes addition reactions with various nucleophiles. For instance, Grignard reagents and organolithium compounds add to the C3-carbonyl to form tertiary alcohols. youtube.com

The Wittig reaction provides a powerful tool for the conversion of the C3-carbonyl group into an exocyclic double bond. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org By employing different phosphorus ylides, a variety of substituted 3-methyleneindolin-2-ones can be synthesized. organic-chemistry.org

Furthermore, the C3-carbonyl is susceptible to condensation reactions with compounds containing active methylene (B1212753) groups and with hydrazines to form hydrazones. These hydrazones are valuable intermediates for the synthesis of various heterocyclic systems. nih.govacs.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Grignard Reaction | R-MgX | 3-Hydroxy-3-alkyl-6-ethyl-5,7-difluoroindolin-2-one | youtube.com |

| Wittig Reaction | Ph3P=CHR | 3-Alkylidene-6-ethyl-5,7-difluoroindolin-2-one | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Hydrazone Formation | R-NHNH2 | This compound-3-hydrazone | nih.govacs.org |

Transformations Involving the C2-Carbonyl Center

While the C3-carbonyl is generally more reactive, the C2-carbonyl, being part of an amide functionality, can also participate in certain chemical transformations. Selective reduction of the C2-carbonyl is challenging but can be achieved under specific conditions. Thionation reactions, using reagents like Lawesson's reagent, can convert the C2-carbonyl into a thiocarbonyl group, opening up further avenues for derivatization.

Aromatic Substitutions and Modifications on the Difluorinated Benzene Ring

The benzene ring of this compound is substituted with two fluorine atoms and an ethyl group. These substituents significantly influence the electronic properties of the aromatic ring and direct the regioselectivity of further substitution reactions.

Regioselective Introduction of Additional Substituents

The combined electronic effects of the two fluorine atoms and the ethyl group, along with the deactivating effect of the indoline-2,3-dione core, make the aromatic ring electron-deficient. This generally disfavors electrophilic aromatic substitution. masterorganicchemistry.combyjus.commasterorganicchemistry.comyoutube.com However, under harsh conditions, electrophilic substitution might be possible, with the directing effects of the existing substituents determining the position of the incoming electrophile.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). nih.govchemistrysteps.commasterorganicchemistry.comyoutube.com A potential leaving group, such as a nitro or another halo substituent, if present on the ring, could be displaced by a variety of nucleophiles. The fluorine atoms themselves are generally poor leaving groups in S_NAr reactions unless the ring is highly activated by other strong electron-withdrawing groups. masterorganicchemistry.com

Investigations into Electronic Effects of Fluorine on Reactivity and Stability

Increased Acidity of N-H: The electron-withdrawing nature of the fluorine atoms enhances the acidity of the N1-proton, facilitating its removal and subsequent N-functionalization reactions.

Enhanced Electrophilicity of Carbonyls: The inductive effect of the fluorine atoms can also influence the electrophilicity of the C2 and C3 carbonyl carbons, potentially increasing their reactivity towards nucleophiles.

Modulation of Aromatic Reactivity: As discussed, the fluorine atoms deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack. semanticscholar.org

Formation of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The dicarbonyl functionality at the C2 and C3 positions of the this compound ring system provides a reactive platform for a variety of chemical transformations. These reactions enable the construction of more complex molecular frameworks, including spirocyclic, fused, and coordinated structures.

Spirocyclization Reactions Leading to Novel Architectures

Spirocyclization reactions represent a powerful strategy for the creation of three-dimensional molecular complexity. In the context of indoline-2,3-diones, the C3-carbonyl group is a key electrophilic center for reactions with binucleophilic reagents, leading to the formation of spiro-heterocycles. While specific studies on this compound are not extensively documented, related fluorinated indoline-2,3-diones have been shown to participate in such transformations. For instance, the reaction of similar scaffolds with 1,2-dinucleophiles can lead to the formation of spiro-pyrrolidines, -oxindoles, and other unique heterocyclic systems. The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance the electrophilicity of the C3-carbonyl, potentially facilitating these spirocyclization reactions under milder conditions.

A representative, albeit general, example of such a reaction involves the condensation of an isatin derivative with a compound containing two nucleophilic centers, leading to the formation of a new ring system pivoted at the C3 position. The precise nature of the resulting spiro-architecture is dictated by the structure of the reacting partner.

Annulation and Fused Ring System Formation

Annulation reactions, which involve the formation of a new ring fused to an existing one, offer another avenue for the elaboration of the this compound scaffold. These reactions can be designed to build upon the existing aromatic or heterocyclic portion of the molecule. For example, reactions that involve both the C4 and C5 positions or the N1 and C7 positions of the indoline ring can lead to the formation of novel polycyclic systems.

Schiff Base Formation and Coordination Chemistry with Metal Ions

The C3-carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. ksu.edu.sachalcogen.ro This reaction is a cornerstone of isatin chemistry, providing a versatile entry point to a wide array of derivatives. The general reaction involves the acid- or base-catalyzed reaction of the indoline-2,3-dione with a primary amine, resulting in the formation of a C=N bond at the C3 position. ksu.edu.sa

Schiff bases derived from isatin analogues are well-known for their ability to act as ligands in coordination chemistry. nih.govnih.gov The imine nitrogen and often another donor atom within the Schiff base structure can chelate to various metal ions, forming stable metal complexes. nih.gov The coordination of these ligands to metal ions can significantly alter their physical and chemical properties, including their color, stability, and reactivity. nih.gov

The coordination chemistry of Schiff bases derived from this compound with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) is an area of potential interest. The resulting metal complexes could exhibit interesting structural features and potentially possess catalytic or biological activities. The electronic effects of the ethyl and difluoro substituents on the aromatic ring would likely influence the coordination properties of the Schiff base ligand and the stability of the corresponding metal complexes.

Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 5,7 Difluoroindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

No specific data found.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

No specific data found.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

No specific data found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

No specific data found.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

No specific data found.

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies

No specific data found.

Raman Spectroscopy for Molecular Vibrations

No specific data found.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel synthetic compounds. For 6-Ethyl-5,7-difluoroindoline-2,3-dione, HRMS would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Precise Molecular Weight Determination: The theoretical exact mass of this compound (C₁₀H₇F₂NO₂) can be calculated by summing the exact masses of its constituent atoms. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This high accuracy allows differentiation between compounds with the same nominal mass but different elemental compositions. The expected data would be presented in a table comparing the calculated and observed mass.

Table 1: Illustrative HRMS Data for C₁₀H₇F₂NO₂

| Parameter | Value |

| Formula | C₁₀H₇F₂NO₂ |

| Calculated m/z [M+H]⁺ | 212.0518 |

| Observed m/z [M+H]⁺ | Data not available |

| Mass Accuracy (ppm) | Data not available |

| Ionization Mode | Electrospray (ESI) |

This table is illustrative. Actual observed data is not available.

Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to elucidate the compound's structure by analyzing its fragmentation pattern. By inducing fragmentation of the parent ion, characteristic daughter ions are produced. The fragmentation of the isatin (B1672199) core typically involves the loss of carbonyl groups (CO). For the target molecule, characteristic losses would likely include:

Loss of CO (28 Da) from the isatin core.

Loss of the ethyl group (C₂H₅, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via cleavage.

Complex rearrangements involving the fluorine substituents.

Analysis of these fragmentation pathways provides conclusive structural confirmation. For example, the synthesis and mass spectrometric confirmation of other 5-substituted indole-2,3-dione derivatives have been reported, confirming structure through molecular ion peaks. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its covalent structure and stereochemistry.

Molecular Architecture: A successful crystallographic analysis would reveal the planarity of the fused ring system. The benzene (B151609) and pyrrolidine-dione rings in the isatin core are generally planar. nih.gov The analysis would also determine the conformation of the ethyl group at the 6-position relative to the aromatic ring.

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions, which are crucial for understanding the material's physical properties. For this molecule, key interactions would likely include:

Hydrogen Bonding: The N-H group of the indoline (B122111) ring is a hydrogen bond donor, and the carbonyl oxygens are acceptors. This would likely lead to the formation of hydrogen-bonded dimers or chains, a common motif in isatin crystal structures.

π-π Stacking: The aromatic isatin core could engage in π-π stacking interactions with adjacent molecules.

The crystallographic data would be summarized in a standardized table.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₇F₂NO₂ |

| Formula Weight | 211.17 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a, b, c, α, β, γ = Data not available |

| Volume (ų) | Data not available |

| Z (Molecules/unit cell) | Data not available |

| Key Intermolecular Interactions | Data not available (e.g., N-H···O, C-H···F) |

This table is illustrative as no experimental crystal structure has been reported.

While the specific experimental data for this compound remains elusive, the application of these powerful analytical techniques would be essential for its full and unambiguous characterization.

Computational and Theoretical Investigations of 6 Ethyl 5,7 Difluoroindoline 2,3 Dione

Prediction of Spectroscopic Properties and Correlation with Experimental Data

While computational chemistry is a powerful tool for investigating the properties of novel compounds, research is often focused on molecules with specific known applications or as part of broader studies on structure-activity relationships. The absence of published data for 6-Ethyl-5,7-difluoroindoline-2,3-dione suggests that it has not yet been the subject of such detailed public research efforts.

Further research or de novo computational studies would be required to generate the data necessary to populate the requested article.

Mechanistic Biochemical and Molecular Interaction Studies of Difluorinated Indoline 2,3 Dione Derivatives

Investigation of Enzyme Inhibition Mechanisms and Specificity

The inhibitory potential of difluorinated indoline-2,3-dione derivatives has been evaluated against several key enzymes, revealing insights into their mechanisms of action and specificity. These studies are crucial for understanding the therapeutic potential of this class of compounds.

Carbonic Anhydrase Inhibition Profiling and Proposed Binding Modes

While direct inhibitory data for 6-Ethyl-5,7-difluoroindoline-2,3-dione against carbonic anhydrases (CAs) is not extensively available in the reviewed literature, studies on structurally related indolin-2-one-based sulfonamides provide valuable insights into their potential as CA inhibitors. Novel series of sulfonamides incorporating substituted indolin-2-one moieties have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, and VII. For instance, certain 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides have demonstrated excellent inhibitory activity against the tumor-associated CA isoforms IX and XII unifi.it.

α-Glucosidase and α-Amylase Inhibition Studies and Kinetic Analysis

Derivatives of indoline-2,3-dione have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and are key targets in the management of type 2 diabetes. A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has been synthesized and evaluated against these enzymes. Some of these compounds have shown promising inhibitory activity, with IC50 values in the micromolar range, comparable to or even better than the standard drug, acarbose nih.gov.

Kinetic analysis of α-glucosidase inhibition by related heterocyclic compounds often reveals different modes of inhibition, such as competitive, non-competitive, or mixed-type inhibition. For example, studies on other classes of α-glucosidase inhibitors have utilized Lineweaver-Burk plots to determine the kinetic parameters and the mechanism of inhibition nih.govsciopen.complos.orgfrontiersin.org. While specific kinetic data for this compound is not available, it is anticipated that it would act as an inhibitor of these enzymes, with its specific mechanism requiring experimental determination.

The following table summarizes the inhibitory activities of some indoline-2,3-dione derivatives against α-glucosidase and α-amylase, providing a reference for the potential activity of this compound.

| Compound Derivative | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

| Derivative 1 | 12.70 ± 0.20 | 14.90 ± 0.20 | nih.gov |

| Derivative 6 | > 50 | > 50 | nih.gov |

| Derivative 11 | 0.90 ± 0.10 | 1.10 ± 0.10 | nih.gov |

| Acarbose (Standard) | 11.50 ± 0.30 | 12.20 ± 0.30 | nih.gov |

DNA Gyrase Inhibition and Catalytic Mechanism Studies

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a well-established target for antibacterial agents. While the primary class of drugs targeting DNA gyrase are the fluoroquinolones, other heterocyclic compounds have also been explored for their inhibitory potential. The catalytic cycle of DNA gyrase involves several complex steps, including DNA binding, cleavage, strand passage, and religation, all of which present opportunities for inhibition nih.govnih.gov. Inhibitors can act as catalytic inhibitors, which interfere with the enzymatic activity, or as poisons, which stabilize the covalent enzyme-DNA complex, leading to double-strand breaks nih.gov.

Although direct studies on this compound as a DNA gyrase inhibitor are not prominent in the literature, the structural similarity of the indoline (B122111) core to other known gyrase inhibitors suggests potential activity. Further investigation is required to determine if this compound or its derivatives can inhibit DNA gyrase and to elucidate the specific mechanism of action.

Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods such as molecular docking are invaluable tools for understanding the interactions between small molecules and their protein targets at a molecular level. These studies can predict binding modes, identify key interactions, and help to explain the observed biological activities.

Identification of Key Binding Sites and Residues in Target Proteins

Molecular docking studies of indoline-2,3-dione derivatives with α-glucosidase and α-amylase have identified key amino acid residues within the active sites that are crucial for binding. For α-glucosidase, residues such as GLN66, MET69, ASP106, and PHE157 have been shown to be involved in the binding pocket frontiersin.org. In the case of α-amylase, interactions with active site residues can be hypothesized based on docking studies of similar inhibitor classes nih.gov. The docking scores and binding energies from these studies provide a quantitative measure of the binding affinity.

Similarly, for carbonic anhydrase, the active site is well-characterized, with a zinc ion being central to its catalytic activity. Inhibitors typically coordinate with this zinc ion, and the surrounding amino acid residues, such as His94, His96, and His119, play a critical role in stabilizing the inhibitor binding mdpi.com. For DNA gyrase, quinolone inhibitors are known to bind in a pocket formed by both the GyrA and GyrB subunits, interacting with both the enzyme and the DNA substrate nih.govnih.govresearchgate.net.

Role of Fluorine in Modulating Binding Affinity and Specificity

The introduction of fluorine atoms into a drug candidate can have profound effects on its interaction with the target protein. Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds (when acting as a bioisostere of a hydroxyl group), dipole-dipole interactions, and multipolar C-F---C=O interactions. The substitution of hydrogen with fluorine can also alter the electronic properties of aromatic rings, influencing π-π stacking and other aromatic interactions.

In the context of carbonic anhydrase II, studies have shown that fluorination of aromatic inhibitors can significantly enhance binding affinity. The fluorine atoms can interact with hydrophobic residues like Phe131 in the active site, contributing favorably to the binding energy researchgate.net. It has been demonstrated that the introduction of a strong electron-withdrawing group like fluorine can increase the inhibitory activity of compounds due to a stronger binding affinity to the enzyme's active site researchgate.net.

For this compound, the two fluorine atoms at positions 5 and 7 are expected to significantly influence its binding to target enzymes. These fluorine atoms can modulate the electronic distribution of the indole (B1671886) ring system and potentially form specific interactions with amino acid residues in the binding pocket, thereby enhancing both the affinity and specificity of the compound for its target.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of indoline-2,3-dione derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation and alkylation are key synthetic strategies employed to modulate the pharmacokinetic and pharmacodynamic properties of this scaffold.

The introduction of ethyl and difluoro groups at specific positions on the indoline-2,3-dione core is expected to have a profound impact on its biochemical potency. While direct studies on this compound are not extensively available, the influence of these substituents can be inferred from research on analogous compounds.

Fluorine Substituents: The presence of fluorine atoms, particularly at the C5 and C7 positions, is a common feature in many bioactive compounds. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic properties of the molecule, enhance metabolic stability, and improve membrane permeability. In the context of indoline-2,3-diones, fluorination has been shown to enhance anticancer and antimicrobial activities. For instance, 5-fluoro-isatin derivatives have demonstrated significant biological activities. The difluoro substitution at positions 5 and 7 is likely to create a unique electronic environment that could enhance binding affinity to target proteins.

Ethyl Substituent: The ethyl group at the C6 position introduces a lipophilic character to the molecule. This can influence the compound's ability to cross biological membranes and may affect its interaction with hydrophobic pockets within target enzymes or receptors. The size and conformation of the alkyl group are critical; for instance, structure-activity relationship studies on some 1H-indole-2-carboxamides have shown that small alkyl side chains are preferred for certain biological activities nih.gov.

The combination of electron-withdrawing difluoro groups and a lipophilic ethyl group in this compound suggests a molecule with potentially potent and selective biological activity.

Structural modifications to the indoline-2,3-dione scaffold provide valuable insights into the mechanisms of action. The carbonyl groups at C2 and C3 are crucial for the reactivity of the isatin (B1672199) core. Substituents on the aromatic ring modulate this reactivity and influence interactions with biological targets.

For example, in the context of anticancer activity, isatin derivatives are known to exert their effects through various mechanisms, including the inhibition of kinases such as cyclin-dependent kinases (CDKs) by binding to the ATP pocket, and the inhibition of caspases nih.gov. The electronic nature of the substituents on the aromatic ring can influence the strength of these interactions. Electron-withdrawing groups, such as fluorine, can enhance the electrophilic character of the C3 carbonyl group, making it more susceptible to nucleophilic attack by residues in the active site of target enzymes.

The specific substitution pattern of this compound may direct its activity towards specific cellular pathways. The interplay between the electronic effects of the difluoro groups and the steric and lipophilic properties of the ethyl group will be a key determinant of its molecular mechanism of action.

Biochemical Pathway Modulation and Cellular Target Identification in Relevant Biological Models (Non-Clinical)

Based on the activities of related compounds, this compound is anticipated to modulate key biochemical pathways involved in cell proliferation and microbial growth.

Indoline-2,3-dione derivatives are a well-established class of compounds with significant antiproliferative activity against a range of cancer cell lines nih.govresearchgate.net. The introduction of fluorine atoms into the isatin ring has been reported to enhance cytotoxic action nih.gov.

While specific data for this compound is not available, the table below summarizes the in vitro antiproliferative activity of some substituted isatin derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff bases of isatin derivatives | K562 (chronic myelogenous leukemia) | Low micromolar range | nih.gov |

| Fluorinated 1-benzylisatins | Various tumor cells | - | nih.gov |

| Spirooxindoles | Human cancer cells | - | mdpi.com |

This table is illustrative and based on the activities of related compound classes, not this compound itself.

The underlying biochemical pathways for the antiproliferative activity of isatin derivatives are diverse and include the induction of apoptosis through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species (ROS) production in tumor cells nih.gov. Furthermore, these compounds can interfere with cell cycle progression and inhibit key signaling pathways essential for cancer cell survival and proliferation.

Substituted indoline-2,3-dione derivatives have also demonstrated promising antimicrobial activity against a variety of pathogenic bacteria and fungi dergipark.org.trsrce.hr. The presence of halogens on the indole ring is often associated with enhanced antimicrobial effects. For instance, 5-fluoro and 5-iodo indole-2,3-dione derived from spiro-4-thiazolidinones have been reported as potent antibacterial and antifungal agents dergipark.org.tr.

The molecular basis for the antimicrobial activity of these compounds is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of the microbial cell membrane. The specific substituents on the indoline-2,3-dione core play a crucial role in determining the spectrum and potency of antimicrobial action.

The following table presents the antimicrobial activity of some substituted indole-2-one and -thione derivatives, highlighting the potential of this scaffold in combating microbial infections.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Substituted indole-2-one derivatives | S. enterica | 125 | dergipark.org.tr |

| 3-Substituted indole-2-one derivatives | Methicillin-resistant S. aureus (MRSA) | 125 | dergipark.org.tr |

| 3-hydroxy-3-(2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl)indolin-2-one | S. aureus | 0.026 mmol L–1 | srce.hr |

This table is illustrative and based on the activities of related compound classes, not this compound itself.

Future Perspectives and Emerging Research Avenues for 6 Ethyl 5,7 Difluoroindoline 2,3 Dione Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Stereoselectivity

Future research into the synthesis of 6-Ethyl-5,7-difluoroindoline-2,3-dione would likely focus on developing methods that are not only efficient but also environmentally benign and capable of producing specific stereoisomers. Key areas of exploration could include:

Catalytic C-H Functionalization: A significant advancement would be the direct introduction of the ethyl group onto a pre-formed 5,7-difluoroindoline-2,3-dione (B38519) core via C-H activation. This would represent a highly atom-economical approach compared to traditional multi-step syntheses that often involve protecting groups and pre-functionalized precursors.

Asymmetric Synthesis: Given that many biologically active molecules are chiral, developing stereoselective methods to synthesize enantiomerically pure forms of this compound, should a chiral center be introduced, would be a critical research avenue. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.

Exploration of Advanced Catalytic Applications in Organic Synthesis

The isatin (B1672199) scaffold, the core of this compound, is known to be a versatile building block in organic synthesis. Future research could explore the catalytic potential of this specific derivative:

Organocatalysis: The unique electronic properties conferred by the two fluorine atoms and the ethyl group might allow this compound or its derivatives to act as novel organocatalysts. Its potential to activate substrates through hydrogen bonding or other non-covalent interactions could be investigated in a range of organic transformations.

Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms in the indoline-2,3-dione core could serve as coordination sites for metal ions. Research could focus on designing and synthesizing ligands based on this scaffold for use in transition metal-catalyzed reactions, such as cross-coupling or asymmetric hydrogenation. The electronic-withdrawing nature of the fluorine atoms could modulate the catalytic activity of the metal center.

Integration with Materials Science and Supramolecular Chemistry for Novel Functional Materials

The rigid, planar structure of the indoline-2,3-dione core, combined with the specific substitutions, makes this compound an interesting candidate for the development of new materials.

Organic Electronics: The electron-deficient nature of the isatin ring, further enhanced by the fluorine atoms, suggests potential applications in organic electronics. Future studies could explore its use as a building block for n-type organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

Supramolecular Assemblies: The potential for hydrogen bonding and π-π stacking interactions could be harnessed to create self-assembling supramolecular structures. Research in this area would involve studying the self-assembly behavior of this compound in different solvents and its ability to form gels, liquid crystals, or other ordered materials.

Sensor Development: The fluorinated aromatic ring could be a platform for developing fluorescent chemosensors. The introduction of specific binding sites could lead to materials that exhibit a change in fluorescence upon interaction with certain ions or molecules, enabling their detection.

Expanding the Scope of Mechanistic Biochemical Probes for Interrogating Biological Systems

Isatin derivatives have a well-documented history of diverse biological activities, often acting as enzyme inhibitors. Future research on this compound could focus on its potential as a specialized tool for chemical biology.

Enzyme Inhibitor Screening: A logical first step would be to screen this compound against a panel of enzymes, particularly kinases and caspases, which are known targets for other isatin derivatives. The specific substitution pattern of this compound may confer unique selectivity and potency.

Fluorine NMR Probes: The presence of two fluorine atoms provides a valuable spectroscopic handle. ¹⁹F NMR is a powerful technique for studying molecular interactions in biological systems. Future work could utilize this compound as a ¹⁹F NMR probe to study its binding to target proteins, providing insights into the binding site and mechanism of action without the need for more disruptive labels.

Synergistic Approaches Combining Experimental and Computational Research for Accelerated Discovery

To overcome the current lack of data and to guide future experimental work, a combined computational and experimental approach will be indispensable.

In Silico Screening and Property Prediction: Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the chemical reactivity, electronic properties, and potential biological targets of this compound. This can help prioritize experimental efforts and provide a theoretical framework for understanding the observed results.

Mechanism Elucidation: For any discovered catalytic activity or biological interaction, computational modeling can be employed to elucidate the underlying reaction mechanisms or binding modes at an atomic level. This synergy between theory and experiment can accelerate the development of new applications for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.